Phenethyl isobutyrate is an ester, classified as a fragrance material due to its pleasant floral aroma, often described as reminiscent of roses with fruity nuances. [] This compound plays a significant role in scientific research, particularly in the fields of entomology, polymer chemistry, and analytical chemistry.
Phenethyl isobutyrate can be sourced from both natural and synthetic processes. It is often synthesized through the esterification of phenethyl alcohol with isobutyric acid. As an ester, it belongs to a larger class of compounds that are characterized by the presence of a carbonyl group adjacent to an ether group. This classification places it alongside other esters that are commonly used in various industrial applications.
Phenethyl isobutyrate can be synthesized through several methods, including:
Phenethyl isobutyrate has a molecular formula of and a molecular weight of approximately 192.25 g/mol. Its structure consists of a phenethyl group () attached to an isobutyrate moiety ().
Phenethyl isobutyrate can participate in various chemical reactions, including:
The mechanism of action for phenethyl isobutyrate primarily relates to its olfactory properties. When inhaled or applied topically, it interacts with olfactory receptors in the nasal cavity, triggering sensory responses associated with fragrance perception.
Phenethyl isobutyrate exhibits several notable physical and chemical properties:
These properties make phenethyl isobutyrate suitable for various applications in both fragrance and food industries.
Phenethyl isobutyrate finds extensive use across multiple sectors:
Phenethyl isobutyrate (2-phenylethyl 2-methylpropanoate) emerged as a significant compound in the early 20th century during efforts to characterize flavor and fragrance constituents of natural products. It was first identified in plant-derived essential oils, notably Mentha species and Alpinia genera, through steam distillation and solvent extraction techniques [2] [6]. By the 1960s, its synthetic production was standardized, leading to its commercialization as a flavor additive. The compound gained formal recognition when the Flavor and Extract Manufacturers Association (FEMA) assigned it the GRAS (Generally Recognized As Safe) status (FEMA 2862) in 1965, followed by approval under the U.S. Food and Drug Administration’s 21 CFR 172.515 regulations for use in food products [9] [10]. The European Council further included it in the list of substances requiring hydrolysis studies (COE No. 302), reflecting its significance in industrial applications [2].
Phenethyl isobutyrate belongs to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) class, characterized by an aromatic alcohol moiety esterified with a short-chain aliphatic acid. Its molecular formula is C₁₂H₁₆O₂ (molecular weight: 192.26 g/mol), featuring:
The ester’s structure grants unique physicochemical properties, including moderate hydrophobicity (log Kow: 3.48) and low water solubility (51.02 mg/L at 25°C). These attributes enhance its volatility and aroma profile, making it suitable for fragrance applications [2] [3]. Key synonyms include phenethyl 2-methylpropanoate and benzylcarbinyl isobutyrate, reflecting its structural duality [2] [4].
Table 1: Physicochemical Properties of Phenethyl Isobutyrate
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.26 g/mol |
| Boiling Point | 99°C (3 mm Hg) |
| Vapor Pressure | 0.0272 mm Hg (25°C) |
| Water Solubility | 51.02 mg/L (25°C) |
| Log Kow | 3.48 (calculated) |
| Specific Gravity | 0.988 |
Natural Sources:Phenethyl isobutyrate occurs endogenously in several plant species. Quantitative analyses identify its highest concentrations in:
Biosynthetic Pathways:In plants, phenethyl isobutyrate forms via enzymatic esterification:
Microbial biosynthesis has been engineered in Escherichia coli using heterologous enzymes. For example, the Saccharomyces cerevisiae ATF1 gene expressed in E. coli converts intracellular 2-phenylethanol and isobutyryl-CoA into phenethyl isobutyrate. This pathway demonstrates the potential for industrial-scale bioproduction [5].
Table 2: Natural Sources of Phenethyl Isobutyrate
| Source | Part of Plant | Relative Abundance |
|---|---|---|
| Alpinia officinarum | Rhizomes | High |
| Mentha piperita | Leaves | Moderate |
| Olea europaea | Fruit | Low |
| Beer (fermented beverage) | N/A | Trace |
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